2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with bromine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Aldehyde formation: The final step involves the formylation of the benzene ring, which can be achieved using formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the development of new materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole ring is known to interact with various biological targets, and the presence of bromine and chlorine atoms can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
- 2-Bromo-4-(4-fluoro-1H-pyrazol-1-yl)benzaldehyde
- 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- 2-Bromo-4-(4-nitro-1H-pyrazol-1-yl)benzaldehyde
Comparison:
- Binding Affinity: The presence of different substituents on the pyrazole ring can significantly affect the binding affinity and specificity of the compound towards its target.
- Reactivity: The electronic properties of the substituents (e.g., electron-withdrawing or electron-donating groups) can influence the reactivity of the compound in various chemical reactions.
- Applications: While all these compounds may have similar core structures, their specific applications can vary based on their unique chemical properties.
This detailed article provides a comprehensive overview of 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H6BrClN2O |
---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
2-bromo-4-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-10-3-9(2-1-7(10)6-15)14-5-8(12)4-13-14/h1-6H |
InChI Key |
GIAHRBHVFCATCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)Cl)Br)C=O |
Origin of Product |
United States |
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